

L-Serine-d3: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *L-Serine-d3*

Cat. No.: *B562606*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Serine-d3 is a stable isotope-labeled form of the non-essential amino acid L-serine, in which three hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it a powerful tool in metabolic research, serving primarily as a tracer to elucidate metabolic pathways and as an internal standard for quantitative mass spectrometry. Its near-identical chemical properties to the endogenous L-serine allow it to be processed by cellular machinery in the same manner, while its increased mass enables its distinction and tracking.^{[1][2]}

This guide provides a detailed overview of the chemical properties of **L-Serine-d3**, comprehensive experimental protocols for its application, and visualizations of relevant biological pathways and experimental workflows.

Core Chemical and Physical Properties

The fundamental characteristics of **L-Serine-d3** are crucial for its effective use in experimental settings. The following table summarizes its key quantitative data.

Property	Value	Source(s)
Chemical Formula	C ₃ D ₃ H ₄ NO ₃	[3]
Molecular Weight	108.11 g/mol	[4][5]
Exact Mass	108.061423323 Da	[4][5]
Isotopic Purity	≥98 atom % D	[3]
CAS Number	105591-10-4	[4]
Appearance	White crystalline powder	[6]
Melting Point	~222 °C (decomposes) (for unlabeled L-Serine)	[6]
Solubility in Water	Highly soluble (unlabeled L-serine: 250 g/L at 20°C, 425 g/L at 25°C)	[7][8][9]
Storage	Store at room temperature, protected from light and moisture.	[2][10]

Note: The melting point and solubility data are for the unlabeled L-serine; however, the deuterated form is expected to have very similar physical properties.

Key Applications in Research

L-Serine-d3 is a versatile tool with significant applications in various fields of biomedical research:

- **Metabolic Flux Analysis:** It is instrumental in tracing the flow of serine through central carbon metabolism, including the one-carbon metabolism pathway, which is crucial for the biosynthesis of nucleotides, amino acids, and for methylation reactions.[11]
- **Quantitative Mass Spectrometry:** It serves as an ideal internal standard for the accurate quantification of endogenous L-serine and D-serine in biological samples such as plasma, cerebrospinal fluid, and tissue extracts using liquid chromatography-mass spectrometry (LC-MS).[1]

- **Neuroscience Research:** D-serine, synthesized from L-serine, is a critical co-agonist of NMDA receptors in the brain. **L-Serine-d3** is used to study the dynamics of D-serine synthesis and its role in neurological disorders.
- **Cancer Biology:** Many cancer cells exhibit altered serine metabolism. **L-Serine-d3** is employed to investigate the reliance of cancer cells on serine uptake and synthesis pathways, identifying potential therapeutic targets.[\[12\]](#)

Experimental Protocols

Detailed methodologies are essential for the successful application of **L-Serine-d3** in research. Below are two key experimental protocols.

Protocol 1: L-Serine-d3 as an Internal Standard for LC-MS Quantification of L-Serine

This protocol outlines the use of **L-Serine-d3** as an internal standard for the accurate measurement of L-serine concentrations in biological samples.

1. Preparation of Stock Solutions:

- **L-Serine Standard Stock Solution (1 mg/mL):** Accurately weigh and dissolve L-serine in a suitable solvent (e.g., 1:1 methanol:water) to a final concentration of 1 mg/mL.
- **L-Serine-d3 Internal Standard Stock Solution (100 µg/mL):** Prepare a stock solution of **L-Serine-d3** in the same solvent at a concentration of 100 µg/mL.[\[1\]](#)
- **Internal Standard Working Solution (5 µg/mL):** Dilute the **L-Serine-d3** stock solution to a final concentration of 5 µg/mL.[\[1\]](#)

2. Sample Preparation:

- To 50 µL of the biological sample (e.g., plasma, cell lysate), add 25 µL of the 5 µg/mL **L-Serine-d3** internal standard working solution.[\[1\]](#)
- Add 150 µL of ice-cold methanol to precipitate proteins.[\[1\]](#)
- Vortex the mixture thoroughly for 1 minute.
- Centrifuge at high speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a new tube for LC-MS analysis.

3. LC-MS/MS Analysis:

- Inject the prepared sample into an LC-MS/MS system.
- Use a suitable chromatographic column (e.g., HILIC for polar metabolites) to separate L-serine from other sample components.
- Set up the mass spectrometer to monitor the specific mass-to-charge ratio (m/z) transitions for both unlabeled L-serine and **L-Serine-d3**.

4. Data Analysis:

- Quantify the peak areas for both the endogenous L-serine and the **L-Serine-d3** internal standard.
- Calculate the ratio of the peak area of L-serine to the peak area of **L-Serine-d3**.
- Determine the concentration of L-serine in the original sample by comparing this ratio to a standard curve generated using known concentrations of L-serine.

Protocol 2: Metabolic Flux Analysis using L-Serine-d3 in Cell Culture

This protocol describes a method for tracing the metabolic fate of L-serine in cultured cells.

1. Cell Culture and Labeling:

- Culture cells to the desired confluency (typically 70-80%).
- Prepare a labeling medium by supplementing serine-free cell culture medium with a known concentration of **L-Serine-d3** (e.g., 0.2-0.4 mM).[\[11\]](#)
- Remove the standard culture medium and wash the cells once with the labeling medium.
- Incubate the cells in the **L-Serine-d3** containing medium for a specific duration (a time-course experiment is recommended, e.g., 0, 1, 4, 8, 24 hours).

2. Metabolite Extraction:

- Rapidly quench metabolism by placing the culture plate on dry ice.[\[11\]](#)
- Aspirate the labeling medium and wash the cells twice with ice-cold saline solution (0.9% NaCl).[\[11\]](#)
- Add a sufficient volume of ice-cold 80% methanol to the cells and scrape them.[\[11\]](#)
- Transfer the cell suspension to a microcentrifuge tube.
- Vortex vigorously and then centrifuge at maximum speed for 10 minutes at 4°C.[\[11\]](#)

- Collect the supernatant containing the polar metabolites.[11]

3. LC-MS/MS Analysis:

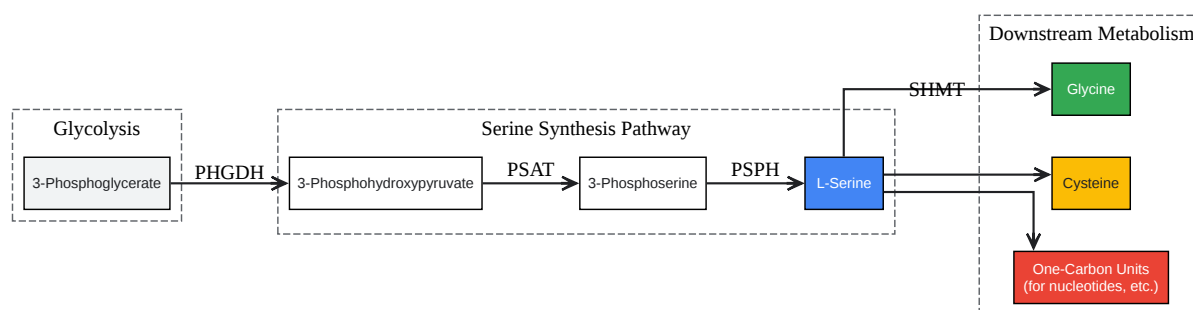
- Analyze the metabolite extracts using an LC-MS/MS system.
- Employ a chromatographic method suitable for separating polar metabolites.
- Set the mass spectrometer to detect the mass isotopologues of serine (m/z for unlabeled and d3-labeled) and its downstream metabolites (e.g., glycine, cysteine).

4. Data Analysis and Flux Calculation:

- Determine the fractional labeling of each metabolite by calculating the ratio of the peak area of the labeled isotopologue to the total peak area of all isotopologues for that metabolite.
- Use this data to model and calculate the metabolic flux through the serine-related pathways.

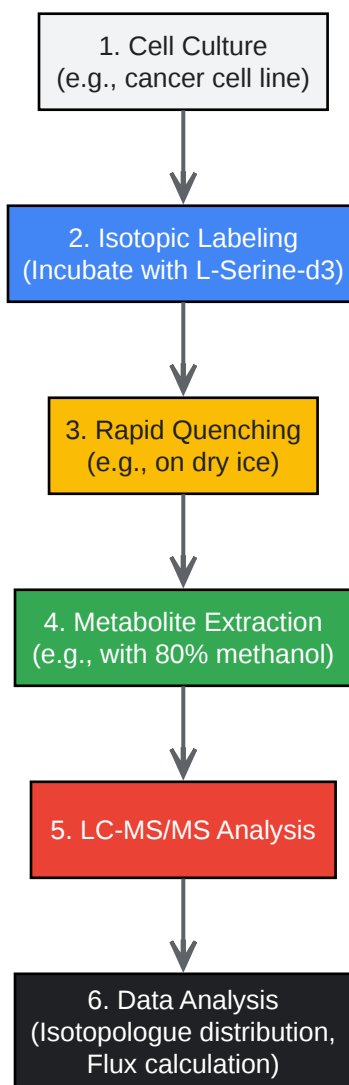
Visualizing Serine Metabolism and Experimental Design

Understanding the context of **L-Serine-d3**'s utility is enhanced through visual representations of metabolic pathways and experimental workflows.



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Overview of the L-Serine biosynthesis pathway and its connections.



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A typical experimental workflow for metabolic tracing with **L-Serine-d3**.

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